
Tris(methacryloyloxy)aluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum methacrylate is a coordination compound formed by the reaction of aluminum with methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, polymer chemistry, and industrial applications. Aluminum methacrylate is known for its ability to form hybrid materials with desirable mechanical and thermal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum methacrylate can be synthesized through various methods, including the reaction of aluminum alkoxides with methacrylic acid. One common approach involves the use of trimethylaluminum as a precursor, which reacts with methacrylic acid to form aluminum methacrylate. The reaction typically occurs under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, aluminum methacrylate is often produced using large-scale reactors where the reaction conditions can be precisely controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency and yield of the reaction. The use of catalysts and optimized reaction parameters further enhances the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum methacrylate undergoes various chemical reactions, including polymerization, coordination, and substitution reactions. These reactions are influenced by the presence of functional groups in the methacrylate moiety and the reactivity of the aluminum center.
Common Reagents and Conditions:
Coordination Reactions: The aluminum center in aluminum methacrylate can coordinate with other ligands, leading to the formation of complex structures with unique properties.
Substitution Reactions: The methacrylate groups can be substituted with other functional groups under specific conditions, allowing for the modification of the compound’s properties.
Major Products Formed: The major products formed from these reactions include polymeric materials, coordination complexes, and substituted methacrylate derivatives. These products have applications in various fields, including coatings, adhesives, and advanced materials .
Applications De Recherche Scientifique
Aluminum methacrylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of aluminum methacrylate involves the coordination of the aluminum center with methacrylate ligands, leading to the formation of stable complexes. These complexes can undergo polymerization and other reactions, resulting in materials with unique properties. The molecular targets and pathways involved in these processes include the interaction of the aluminum center with various functional groups and the formation of polymeric networks .
Comparaison Avec Des Composés Similaires
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA) with applications in plastics and coatings.
Ethyl methacrylate: Similar to methyl methacrylate but with different properties due to the ethyl group.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness of Aluminum Methacrylate: Aluminum methacrylate stands out due to its ability to form coordination complexes and hybrid materials with enhanced mechanical and thermal properties.
Propriétés
Formule moléculaire |
C12H15AlO6 |
|---|---|
Poids moléculaire |
282.22 g/mol |
Nom IUPAC |
bis(2-methylprop-2-enoyloxy)alumanyl 2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Al/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
Clé InChI |
MFPROKIABJECGK-UHFFFAOYSA-K |
SMILES canonique |
CC(=C)C(=O)O[Al](OC(=O)C(=C)C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


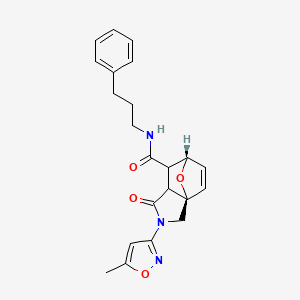
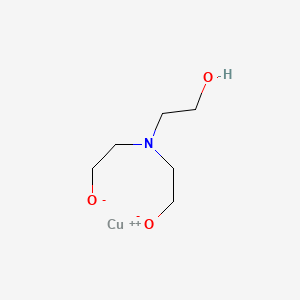
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)


![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
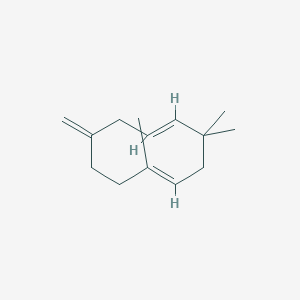
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
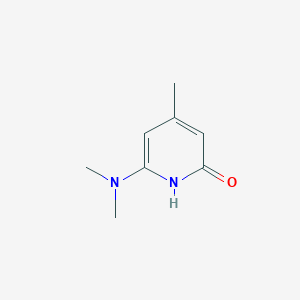
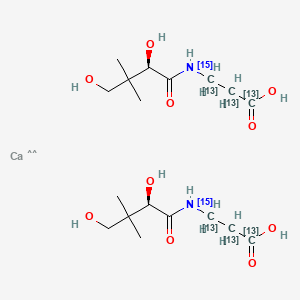
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)

![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
